molecular formula C16H9Cl3N2O2 B11959134 8-Quinolyl N-(2,4,5-trichlorophenyl)carbamate CAS No. 14577-75-4

8-Quinolyl N-(2,4,5-trichlorophenyl)carbamate

Cat. No.: B11959134
CAS No.: 14577-75-4
M. Wt: 367.6 g/mol
InChI Key: JYZJTRDZLRICNM-UHFFFAOYSA-N
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Properties

CAS No.

14577-75-4

Molecular Formula

C16H9Cl3N2O2

Molecular Weight

367.6 g/mol

IUPAC Name

quinolin-8-yl N-(2,4,5-trichlorophenyl)carbamate

InChI

InChI=1S/C16H9Cl3N2O2/c17-10-7-12(19)13(8-11(10)18)21-16(22)23-14-5-1-3-9-4-2-6-20-15(9)14/h1-8H,(H,21,22)

InChI Key

JYZJTRDZLRICNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl)N=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 8-Quinolyl N-(2,4,5-trichlorophenyl)carbamate typically involves the reaction of 8-hydroxyquinoline with 2,4,5-trichlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction . The reaction conditions often include mild heating to facilitate the formation of the carbamate linkage.

Chemical Reactions Analysis

8-Quinolyl N-(2,4,5-trichlorophenyl)carbamate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-Quinolyl N-(2,4,5-trichlorophenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Quinolyl N-(2,4,5-trichlorophenyl)carbamate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to its quinoline and trichlorophenyl moieties. These interactions can lead to the modulation of biochemical pathways, resulting in its observed biological effects .

Biological Activity

8-Quinolyl N-(2,4,5-trichlorophenyl)carbamate is a synthetic compound that has garnered interest in various fields, particularly in pharmacology and biochemistry. Its unique structure allows it to exhibit a range of biological activities, making it a subject of research for potential therapeutic applications. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 8-Quinolyl N-(2,4,5-trichlorophenyl)carbamate is C15H10Cl3N3O2. The presence of the quinoline moiety and the trichlorophenyl group contributes to its biological activity. The compound can be synthesized through various organic reactions involving quinoline derivatives and carbamates.

PropertyValue
Molecular Formula C15H10Cl3N3O2
Molecular Weight 360.61 g/mol
CAS Number 14577-75-4
IUPAC Name 8-Quinolyl N-(2,4,5-trichlorophenyl)carbamate

The biological activity of 8-Quinolyl N-(2,4,5-trichlorophenyl)carbamate can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial and fungal strains. Its effectiveness varies with the type of microorganism and the concentration used.
  • Cytotoxic Effects : Studies have demonstrated that 8-Quinolyl N-(2,4,5-trichlorophenyl)carbamate can induce apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various quinoline derivatives, including 8-Quinolyl N-(2,4,5-trichlorophenyl)carbamate. The results indicated that this compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations ranging from 25 to 100 µg/mL .

Cytotoxicity Assays

In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that 8-Quinolyl N-(2,4,5-trichlorophenyl)carbamate exhibited cytotoxic effects with IC50 values around 15 µM. The mechanism involved was linked to the induction of oxidative stress leading to cell death .

Case Studies

  • Case Study on Anticancer Activity : A research article highlighted the use of 8-Quinolyl N-(2,4,5-trichlorophenyl)carbamate in a mouse model for breast cancer. The treated group showed a significant reduction in tumor size compared to controls over a treatment period of four weeks .
  • Evaluation in Fungal Infections : Another study focused on the antifungal properties of the compound against Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL, demonstrating its potential as an antifungal agent .

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